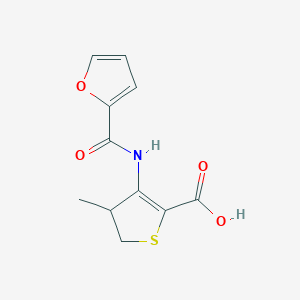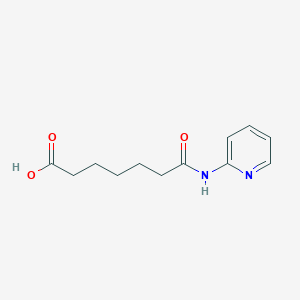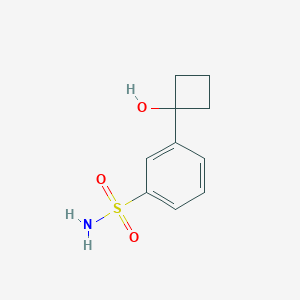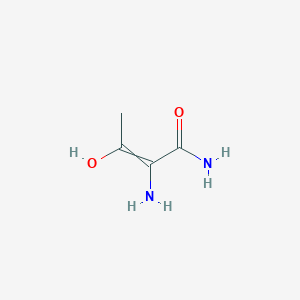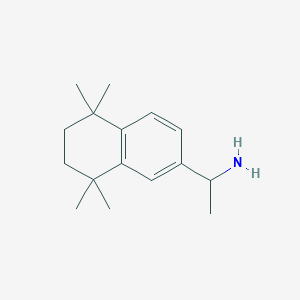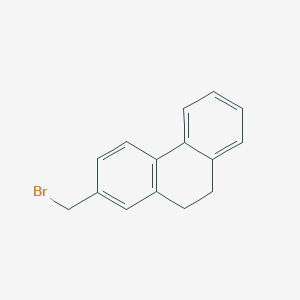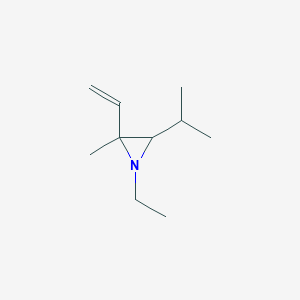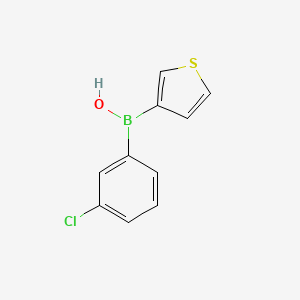
(3-Chlorophenyl)thiophen-3-ylborinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)thiophen-3-ylborinic acid is a compound that combines a chlorinated phenyl group with a thiophene ring and a borinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)thiophen-3-ylborinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For example, the reaction between 3-chlorophenylboronic acid and thiophen-3-yl halide can be carried out in the presence of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene .
Industrial Production Methods
These methods often involve optimizing reaction conditions to maximize yield and minimize costs, such as using more efficient catalysts, recycling solvents, and employing continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)thiophen-3-ylborinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the borinic acid moiety can yield boronic acid derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted phenyl derivatives .
Applications De Recherche Scientifique
(3-Chlorophenyl)thiophen-3-ylborinic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)thiophen-3-ylborinic acid involves its interaction with specific molecular targets. The borinic acid moiety can form reversible covalent bonds with diol-containing compounds, making it useful in sensor applications. Additionally, the thiophene ring can participate in π-π interactions and electron transfer processes, which are important in materials science and electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly-3-thienylboronic acid: A polymeric derivative with similar boronic acid functionality and thiophene backbone.
3-Chlorophenylboronic acid: Lacks the thiophene ring but shares the chlorophenyl and boronic acid moieties.
Thiophene-based conjugated polymers: These compounds have similar thiophene structures but may differ in their functional groups and applications.
Uniqueness
(3-Chlorophenyl)thiophen-3-ylborinic acid is unique due to its combination of a chlorinated phenyl group, a thiophene ring, and a borinic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
718640-77-8 |
|---|---|
Formule moléculaire |
C10H8BClOS |
Poids moléculaire |
222.50 g/mol |
Nom IUPAC |
(3-chlorophenyl)-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C10H8BClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,13H |
Clé InChI |
JPFXVIMMDNIBHY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)Cl)(C2=CSC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


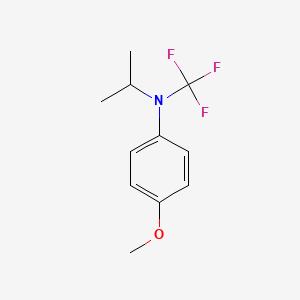
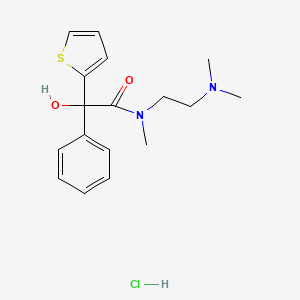
![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)
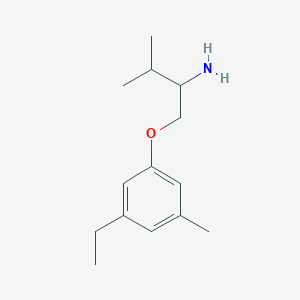
![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)
